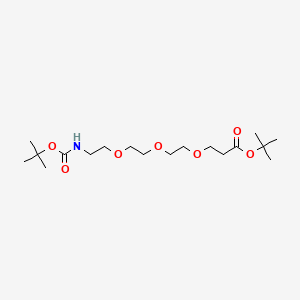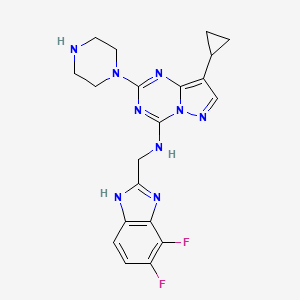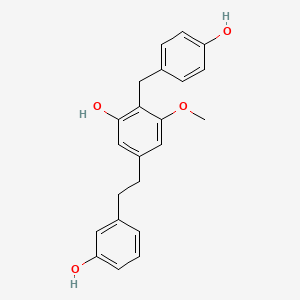![molecular formula C48H97N3O4 B11934697 6-[2-[2-(dimethylamino)ethyl]-2-[6-(2-hexyldecanoyloxy)hexyl]hydrazinyl]hexyl 2-hexyldecanoate](/img/structure/B11934697.png)
6-[2-[2-(dimethylamino)ethyl]-2-[6-(2-hexyldecanoyloxy)hexyl]hydrazinyl]hexyl 2-hexyldecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[2-[2-(dimethylamino)ethyl]-2-[6-(2-hexyldecanoyloxy)hexyl]hydrazinyl]hexyl 2-hexyldecanoate is a complex organic compound characterized by its unique structure, which includes a dimethylamino group, a hydrazinyl group, and two hexyldecanoate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-[2-(dimethylamino)ethyl]-2-[6-(2-hexyldecanoyloxy)hexyl]hydrazinyl]hexyl 2-hexyldecanoate involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the dimethylaminoethyl group: This can be achieved by reacting dimethylamine with ethylene oxide under controlled conditions.
Introduction of the hexyldecanoate groups: This involves esterification reactions where hexyldecanoic acid is reacted with appropriate alcohols in the presence of catalysts.
Formation of the hydrazinyl group: This step involves the reaction of hydrazine with suitable precursors to introduce the hydrazinyl functionality.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
6-[2-[2-(dimethylamino)ethyl]-2-[6-(2-hexyldecanoyloxy)hexyl]hydrazinyl]hexyl 2-hexyldecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino and hydrazinyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6-[2-[2-(dimethylamino)ethyl]-2-[6-(2-hexyldecanoyloxy)hexyl]hydrazinyl]hexyl 2-hexyldecanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or reagent in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of 6-[2-[2-(dimethylamino)ethyl]-2-[6-(2-hexyldecanoyloxy)hexyl]hydrazinyl]hexyl 2-hexyldecanoate involves its interaction with molecular targets and pathways within biological systems. The dimethylamino and hydrazinyl groups may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. The hexyldecanoate groups may enhance the compound’s lipophilicity, facilitating its incorporation into cell membranes and improving its bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[2-(Dimethylamino)ethoxy]ethanol: An organic compound with similar dimethylamino functionality.
2-Hexyldecanoic acid: A carboxylic acid with a similar hexyldecanoate structure.
Uniqueness
6-[2-[2-(dimethylamino)ethyl]-2-[6-(2-hexyldecanoyloxy)hexyl]hydrazinyl]hexyl 2-hexyldecanoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydrazinyl and hexyldecanoate groups sets it apart from other similar compounds, making it a valuable compound for diverse scientific applications.
Eigenschaften
Molekularformel |
C48H97N3O4 |
|---|---|
Molekulargewicht |
780.3 g/mol |
IUPAC-Name |
6-[2-[2-(dimethylamino)ethyl]-2-[6-(2-hexyldecanoyloxy)hexyl]hydrazinyl]hexyl 2-hexyldecanoate |
InChI |
InChI=1S/C48H97N3O4/c1-7-11-15-19-21-29-37-45(35-27-17-13-9-3)47(52)54-43-33-25-23-31-39-49-51(42-41-50(5)6)40-32-24-26-34-44-55-48(53)46(36-28-18-14-10-4)38-30-22-20-16-12-8-2/h45-46,49H,7-44H2,1-6H3 |
InChI-Schlüssel |
HILLHYDWLMDYMW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCCCCC)C(=O)OCCCCCCNN(CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl 2-[(3S,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B11934645.png)
![3-[2-[2-[2-[bis[3-(dodecylamino)-3-oxopropyl]amino]ethyl-[3-(dodecylamino)-3-oxopropyl]amino]ethylamino]ethyl-[3-(dodecylamino)-3-oxopropyl]amino]-N-dodecylpropanamide](/img/structure/B11934653.png)
![1-[4-[4-(1-cyclopropylsulfonylcyclopropyl)-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]phenyl]-3-(2-hydroxyethyl)thiourea](/img/structure/B11934655.png)
![(2R,3R,4S,5R,6R)-2-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B11934658.png)


![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-methyl-N-[2-(methylamino)ethyl]carbamate](/img/structure/B11934689.png)
![N-[(Z)-(4-oxochromen-3-yl)methylideneamino]pyridine-3-carboxamide](/img/structure/B11934694.png)

![8-fluoro-N-[1-oxo-1-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]propan-2-yl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B11934702.png)

